molecular formula C11H13N3O3 B14842894 5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide

5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide

Cat. No.: B14842894
M. Wt: 235.24 g/mol
InChI Key: JSXIIXDKGAHWEL-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.242 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to the pyridine ring, along with two carboxamide groups at the 2 and 4 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide typically involves the reaction of cyclopropyl alcohol with pyridine-2,4-dicarboxylic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the cyclopropoxy group. The resulting intermediate is then reacted with methylamine to introduce the N4-methyl group, followed by the formation of the dicarboxamide groups through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

5-cyclopropyloxy-4-N-methylpyridine-2,4-dicarboxamide

InChI

InChI=1S/C11H13N3O3/c1-13-11(16)7-4-8(10(12)15)14-5-9(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16)

InChI Key

JSXIIXDKGAHWEL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=NC=C1OC2CC2)C(=O)N

Origin of Product

United States

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